Conduritol B Tetraacetate
Conduritol B Tetraacetate
Brand Name:
Vulcanchem
CAS No.:
25348-63-4
VCID:
VC20777133
InChI:
InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3/t11-,12-,13+,14+/m0/s1
SMILES:
CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C14H18O8
Molecular Weight:
314.29 g/mol
Conduritol B Tetraacetate
CAS No.: 25348-63-4
Cat. No.: VC20777133
Molecular Formula: C14H18O8
Molecular Weight: 314.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25348-63-4 |
|---|---|
| Molecular Formula | C14H18O8 |
| Molecular Weight | 314.29 g/mol |
| IUPAC Name | [(1S,4S,5R,6R)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate |
| Standard InChI | InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3/t11-,12-,13+,14+/m0/s1 |
| Standard InChI Key | REXNPDYWUANMIX-IGQOVBAYSA-N |
| Isomeric SMILES | CC(=O)O[C@H]1C=C[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator